molecular formula C10H14ClNO B3008656 1-Methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride CAS No. 41873-60-3

1-Methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride

Cat. No. B3008656
CAS RN: 41873-60-3
M. Wt: 199.68
InChI Key: FYSWQWFRYRAJDX-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride is a chemical compound that has been used in scientific research for many years. This compound is also known as SKF-82958 and is a selective dopamine D1 receptor agonist. The compound has been used in various studies to investigate its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Characterization

A novel ligand and its metal complexes with divalent transition metals were synthesized for potential pharmacological applications. This research emphasizes the importance of 1-Methyl-3,4-dihydro-2H-quinolin-6-ol derivatives in developing compounds with potential antimicrobial activities (Patel & Patel, 2017).

Sensing Applications

A chemosensor based on a Schiff base was developed for highly selective sensing of cyanide in aqueous solutions. This highlights the compound's utility in environmental monitoring and safety (Na et al., 2014).

Antioxidant Applications

Quinolinone derivatives were synthesized and evaluated as antioxidants in lubricating greases, demonstrating the chemical versatility and potential industrial applications of these compounds (Hussein et al., 2016).

Coordination Polymers and Metal Sensing

A study developed coordination polymers from 1-Methyl-3,4-dihydro-2H-quinolin-6-ol derivatives, exploring their gas sensing properties. Such materials could be pivotal in developing new sensors for environmental and industrial applications (Rad et al., 2016).

Corrosion Inhibition

Modifications of 8-hydroxyquinoline derivatives, closely related to the query compound, have shown effectiveness as corrosion inhibitors, offering insights into the development of new materials for protecting metals against corrosion (Galai et al., 2021).

Future Directions

Quinoline and its derivatives continue to be an area of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-6-2-3-8-7-9(12)4-5-10(8)11;/h4-5,7,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWQWFRYRAJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41873-60-3
Record name 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride
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